ethyl 2-{[2-(ethylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{[2-(ethylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-based derivative characterized by:
- A tetrahydrobenzo[b]thiophene core.
- An ethyl ester group at position 2.
- A substituted benzoyl amino group at position 2, featuring an ethylsulfanyl (-S-C₂H₅) moiety on the benzene ring.
Benzothiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capabilities, and tunable electronic properties .
Properties
IUPAC Name |
ethyl 2-[(2-ethylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c1-3-24-20(23)17-13-9-5-8-12-16(13)26-19(17)21-18(22)14-10-6-7-11-15(14)25-4-2/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXRDKMSWAJNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[2-(ethylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylsulfanyl reagent reacts with a suitable leaving group on the benzene ring.
Amidation Reaction: The amino group is introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride to form the amide bond.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using an alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(ethylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (nitration), halogens (halogenation), sulfuric acid (sulfonation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro, halo, and sulfonyl derivatives
Scientific Research Applications
Ethyl 2-{[2-(ethylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an anticancer agent.
Material Science: The unique electronic properties of benzothiophenes make them suitable for use in organic semiconductors and photovoltaic devices.
Biological Research: The compound’s ability to interact with biological macromolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ethyl 2-{[2-(ethylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s key structural distinction lies in the ethylsulfanyl group on the benzoyl moiety. Below is a comparative analysis with similar compounds:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The ethylsulfanyl group in the target compound is moderately electron-donating, contrasting with electron-withdrawing groups (e.g., bromo in ), which influence reactivity and intermolecular interactions.
- Hydrogen Bonding : Analogs like ethyl 2-benzamido derivatives exhibit intramolecular N–H⋯O hydrogen bonds forming S(6) ring motifs, stabilizing molecular conformation . The ethylsulfanyl group may alter such interactions by introducing steric bulk.
Physicochemical and Spectroscopic Properties
- NMR Profiles : Analogs such as compound 6o () show distinct ¹H NMR signals for ethyl ester groups (δ ~1.2–4.3 ppm) and aromatic protons (δ ~6.8–7.8 ppm). The ethylsulfanyl group would likely resonate at δ ~2.5–3.0 ppm (CH₂) and δ ~1.2–1.5 ppm (CH₃) .
- Mass Spectrometry: HRMS-ESI data (e.g., m/z 390.1370 for compound 6o ) confirm molecular formulas. The target compound’s calculated exact mass is ~405.5 (C₂₁H₂₅NO₃S₂).
Biological Activity
Ethyl 2-{[2-(ethylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various precursors. The structural formula can be represented as follows:
This compound features a benzothiophene backbone, which is known for its diverse pharmacological properties. The presence of the ethylsulfanyl group and the benzoyl moiety contributes to its potential biological activity.
Antimicrobial Activity
Research has indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain benzothiophene derivatives displayed potent activity against Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis infections .
Analgesic Activity
The analgesic properties of similar compounds have been evaluated using the "hot plate" method on animal models. Results indicated that some derivatives possess analgesic effects that exceed those of standard analgesics like metamizole. This suggests that this compound may also exhibit similar analgesic properties .
Antitubercular Activity
A specific study focused on the anti-tubercular activity of thiophene derivatives demonstrated that these compounds could inhibit the growth of Mycobacterium tuberculosis H37Ra. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
